

3-Aminopyridine as a Chemical Intermediate

Author: BenchChem

Compound of Interest

Compound Name:	3-Aminopyridine
Cat. No.:	B143674

An In-depth Technical Guide to **3-Aminopyridine** as a Chemical Intermediate

Authored by: A Senior Application Scientist

Abstract

3-Aminopyridine (CAS: 462-08-8), a pivotal heterocyclic amine, has established itself as a cornerstone intermediate in the synthesis of a diverse array of pharmaceuticals. Its unique structure, featuring an amino group on a deactivating pyridine ring, offers a versatile platform for complex molecular architecture. This guide provides an in-depth exploration of **3-Aminopyridine**, supported by mechanistic insights and safety considerations, to offer researchers and drug development professionals a comprehensive resource for its use in various applications.

Core Properties and Significance of 3-Aminopyridine

3-Aminopyridine, also known as 3-pyridylamine, is a colorless to light brown crystalline solid.^{[1][2]} Structurally, it consists of a pyridine ring where an amino group is attached to the 3-position. This unique substitution pattern influences its physical behavior and makes it a valuable intermediate.^{[3][4]}

The compound's significance lies in its dual functionality: the pyridine nitrogen offers a site for coordination and quaternization, while the exocyclic amine group provides a nucleophilic center. These properties are leveraged in the synthesis of numerous active pharmaceutical ingredients (APIs) targeting conditions from neurological disorders to inflammatory diseases.^{[3][4]}

Physicochemical Data

A summary of the key physical and chemical properties of **3-Aminopyridine** is presented below for quick reference.

Property	Value
CAS Number	462-08-8
Molecular Formula	C ₅ H ₆ N ₂
Molar Mass	94.117 g·mol ⁻¹
Appearance	Colorless to brown crystalline solid
Melting Point	60-65 °C (140-149 °F)
Boiling Point	248-252 °C (478-486 °F)
Solubility	Soluble in water, ethanol, benzene, ether
Density	1.107 g/cm ³
Flash Point	124 °C (255 °F)

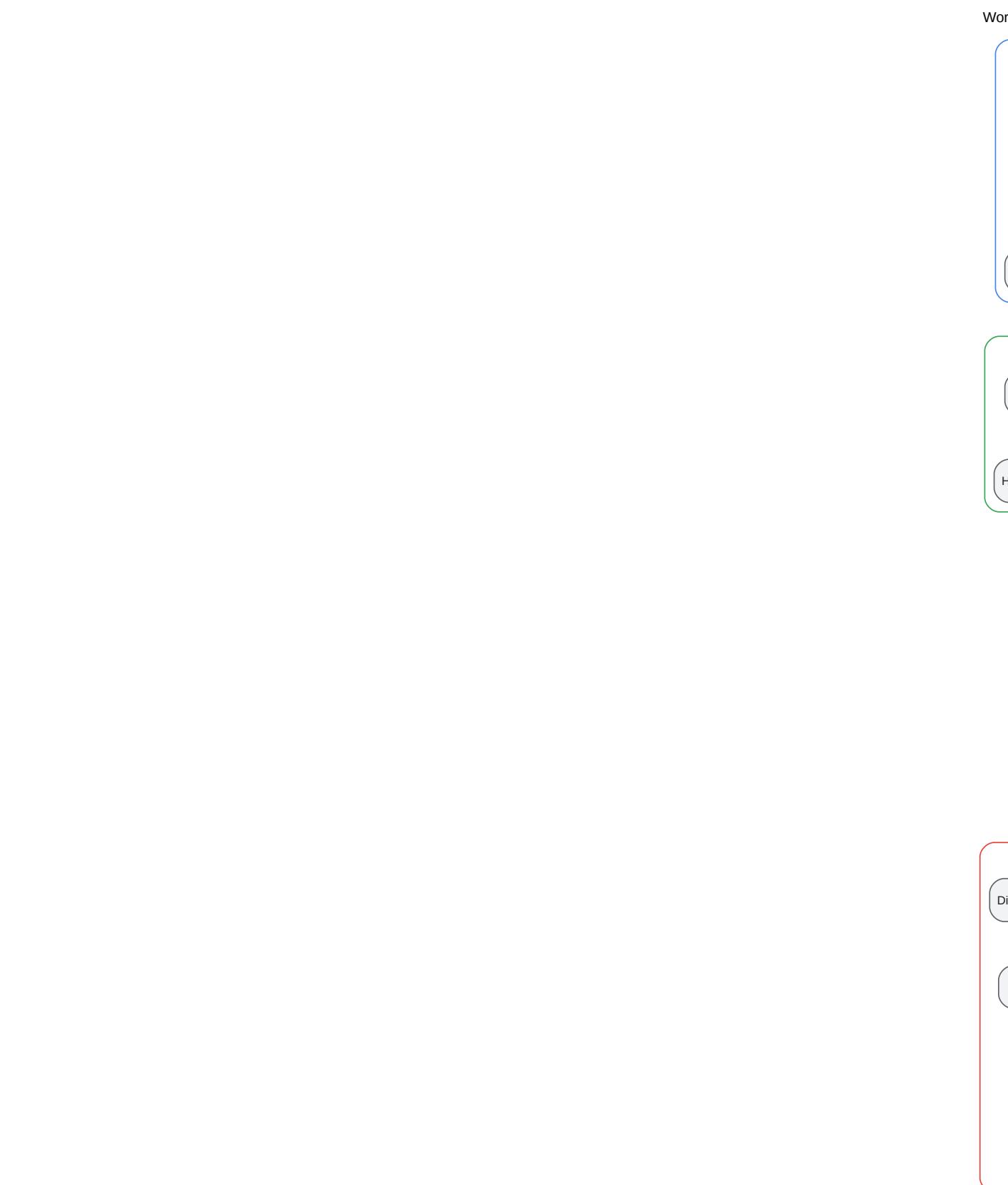
Synthesis of 3-Aminopyridine: The Hofmann Rearrangement

While several methods exist for the synthesis of **3-Aminopyridine**, including the reduction of 3-nitropyridine and amination of 3-bromopyridine, the Hofmann rearrangement is a common and effective route. This method involves the treatment of a primary amide (nicotinamide) with a halogen (bromine) and a strong base (sodium hydroxide) in a suitable solvent.

The core of the Hofmann rearrangement involves the treatment of a primary amide (nicotinamide) with a halogen (bromine) and a strong base (sodium hydroxide) in a suitable solvent. The reaction proceeds through the formation of an intermediate quaternary ammonium salt, which then undergoes a series of rearrangements to yield the final product, 3-aminopyridine.

Synthesis Workflow via Hofmann Rearrangement

The following diagram illustrates the logical flow of the synthesis process.



Caption: Logical workflow for the synthesis of **3-Aminopyridine** via Hofmann Rearrangement.

Detailed Experimental Protocol

The following protocol is adapted from the procedure published in Organic Syntheses.[5]

Materials:

- Sodium hydroxide (NaOH): 75 g (1.87 moles)
- Water: 800 ml
- Bromine (Br₂): 95.8 g (0.6 mole)
- Nicotinamide (finely powdered): 60 g (0.49 mole)
- Sodium chloride (NaCl)
- Diethyl ether
- Sodium hydroxide pellets (for drying)
- Benzene
- Ligroin (b.p. 60–90°)
- Norit (activated carbon)
- Sodium hydrosulfite

Procedure:

- Preparation of Sodium Hypobromite: In a 2-L beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve 75 g of NaOH in
- Hofmann Reaction: Once the hypobromite solution is at 0°C, add 60 g of finely powdered nicotinamide all at once with vigorous stirring. The reaction is complete when the solution becomes dark brown.
- Work-up: Cool the solution to room temperature and saturate it with approximately 170 g of sodium chloride.
- Extraction: Transfer the solution to a continuous liquid-liquid extractor and extract with diethyl ether for 15–20 hours. Causality: Continuous extraction is used to remove the organic product from the aqueous phase.
- Isolation of Crude Product: Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation from a steam bath. The resulting crude product is a white solid.
- Purification: Dissolve the crude product in a mixture of 320 ml of benzene and 80 ml of ligroin. Heat the solution on a steam bath with 5 g of Norit activated carbon.
- Crystallization: Filter the hot solution by gravity. Allow it to cool slowly to room temperature, then chill overnight in a refrigerator.
- Final Product: Isolate the white crystals by gravity filtration, wash with 25 ml of ligroin, and dry in a vacuum desiccator. Yield of pure product: 28–30 g.

Application in Pharmaceutical Synthesis: The Case of Piroxicam

3-Aminopyridine is a precursor to a range of pharmaceuticals, including Troxipide, Paliperidone, and Pirenzapine.[1][6] Its utility is exceptionally demonstrated in the synthesis of Piroxicam.

The synthesis involves the amidation reaction between an activated benzothiazine carboxylate intermediate and an aminopyridine. While Piroxicam is the primary target, the principles are directly applicable to syntheses involving **3-aminopyridine** for other targets.

Piroxicam Synthesis Workflow

This diagram outlines the key steps in forming the final API from its core intermediates.

Workflow:

Saccharin Starting M



[Click to](#)

Caption: Logical workflow for the synthesis of Piroxicam.

General Protocol for Amidation

The final step in Piroxicam synthesis is the coupling of the benzothiazine carboxylate intermediate with an aminopyridine.^{[7][8]} This transamidation is

Materials:

- Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (Piroxicam intermediate)
- 2-Aminopyridine (or **3-Aminopyridine** for analogous syntheses)
- Xylene or Dimethyl sulfoxide (DMSO)

Procedure:

- Reaction Setup: In a flask equipped with a reflux condenser and a nitrogen inlet, combine the benzothiazine carboxylate intermediate and 2-amino

- Heating: Heat the reaction mixture to reflux (typically 115-175°C).[8] The reaction progress can be monitored by observing the distillation of methanol.
- Reaction Completion: Maintain the temperature until the reaction is substantially complete, as determined by a suitable analytical method (e.g., TLC).
- Isolation: Cool the reaction mixture, which often results in the precipitation of the product. The crude Piroxicam can be isolated by filtration.
- Purification: The crude solid is then purified by recrystallization from an appropriate solvent system to yield the final, high-purity API. Causality: The thermodynamically stable amide bond.

Safety, Handling, and Spectroscopic Data

Hazard and Safety Information

3-Aminopyridine is a toxic compound and must be handled with appropriate precautions.[9][10][11]

Hazard Information
GHS Pictograms
Signal Word
Hazard Statements
Handling
First Aid (Inhalation)
First Aid (Skin Contact)
First Aid (Ingestion)

Safe Handling Workflow

Caption: Workflow for the safe handling of **3-Aminopyridine** in a laboratory setting.

Spectroscopic Data Summary

Spectroscopic data is crucial for the identification and quality control of chemical intermediates.

Technique	Key Data Points
¹ H NMR	Spectra available in CDCl ₃ and DMSO. Characteristic peaks observed.
¹³ C NMR	Spectrum data available for structural confirmation.
Mass Spec (MS)	Molecular Weight: 94.1145. Base peak and fragmentation patterns.
IR Spectroscopy	Key absorptions indicating N-H stretching of the amine group.

Conclusion

3-Aminopyridine stands as a testament to the power of functionalized heterocyclic compounds in modern organic synthesis. Its strategic importance in the synthesis of Piroxicam, provided a detailed experimental protocol, and contextualized its application through the synthesis of the NSAID Piroxicam. By adhering to safe handling practices, science reinforces its status as an indispensable chemical intermediate.

References

- NINGBO INNO PHARMCHEM CO.,LTD. **3-Aminopyridine**: A Comprehensive Overview. [URL: https://vertexaisearch.cloud.google.com/grounding/hl0tVkJs5JlaTxy4ZEHYgv0o26vr_rItSZjjjbS4AUfnr9BDI6KmtFw==]
- Wikipedia. **3-Aminopyridine**. [URL: <https://en.wikipedia.org/wiki/3-Aminopyridine>]

- NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-06). **3-Aminopyridine**: A Key Building Block in Pharmaceutical Innovation. [URL: https://vertexa-redirect/AUZIYQHue6WNIwDP2MSSp9pmQYS_Q2w1F8OeDTWk1UzdRJJ0IR2mzvBRCD9w9Txy6RF2CISngMs1pX2wXT2oOQS66sBPNnFecc]
- Loba Chemie. (2012-12-11). **3-AMINOPYRIDINE** MSDS. [URL: <https://www.lobachemie.com/msds/3-AMINOPYRIDINE-00870.pdf>]
- Suvchem Laboratory Chemicals. **3-AMINOPYRIDINE** (FOR SYNTHESIS). [URL: <https://www.suvchem.com/msds/A0023600250.pdf>]
- NINGBO INNO PHARMCHEM CO.,LTD. **3-Aminopyridine**: A Versatile Organic Intermediate for Synthesis and Pharmaceutical Applications. [URL: https://nMJmYU8wkFSDcaG_ryz46OGV-YzPMcYmWDOv69uv6oHpRu9H5r2LbdA_nziwfnPyEQkSSYsZQkbBhqpjEz-PNTJH27P11VMIBA0p0MSHoiSU]
- Organic Syntheses. **3-aminopyridine**. [URL: <http://www.orgsyn.org/demo.aspx?prep=cv7p0027>]
- Sincere Chemical. **3-Aminopyridine** CAS# 462-08-8. [URL: <https://www.sincerechemical.com/3-aminopyridine-cas-462-08-8/>]
- CDH Fine Chemical. 3-Amino Pyridine CAS No 462-08-8 MATERIAL SAFETY DATA SHEET. [URL: <https://www.cdhfinechemical.com/images/prod>]
- ResearchGate. Synthesis of **3-Aminopyridine**. [Scientific Diagram]. [URL: https://www.researchgate.net/figure/Synthesis-of-3-Aminopyridine_fig1_31354052]
- LookChem. Aminopyridine. [URL: <https://www.lookchem.com/Aminopyridine/>]
- Jubilant Ingrevia Limited. 3-(Aminomethyl)pyridine Safety Data Sheet. [URL: <https://www.jubilantpharmova.com/pdf/3-aminomethyl-pyridine-sds.pdf>]
- Benchchem. An In-depth Technical Guide to the Chemical Structure and Synthesis of Piroxicam-d4. [URL: <https://www.benchchem.com/w/wp-content>]
- Fisher Scientific. **3-Aminopyridine** Safety Data Sheet. [URL: <https://www.fishersci.com/sds?productName=AC104560250&productDescription=3-Aminopyridine>]
- PubChem. **3-Aminopyridine**. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/10009>]
- Organic Syntheses. 2,3-diaminopyridine. [URL: <http://www.orgsyn.org/demo.aspx?prep=cv5p0346>]
- ACS Publications. One-Pot Three-Component Reaction for the Synthesis of 3-Sulfonyl-2-aminopyridines. [URL: <https://pubs.acs.org/doi/10.1021/acscentsci.5b00010>]
- ChemicalBook. Piroxicam synthesis. [URL: <https://www.chemicalbook.com/synthesis/36322-90-4.htm>]
- ChemicalBook. **3-Aminopyridine**(462-08-8) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/462-08-8_1hnmr.htm]
- Veer-Chemie. 3- Aminopyridine. [URL: <https://veer-chemie.com/product/3-aminopyridine/>]
- ChemicalBook. **3-Aminopyridine**(462-08-8) MS. [URL: https://www.chemicalbook.com/spectrum/462-08-8_ms.htm]
- National Institute of Standards and Technology. **3-Aminopyridine** - NIST WebBook. [URL: <https://webbook.nist.gov/cgi/cbook.cgi?ID=C462088>]
- Acta Poloniae Pharmaceutica. SYNTHESIS OF NEW PIROXICAM DERIVATIVES AND THEIR INFLUENCE ON LIPID BILAYERS. [URL: <https://www.actapolonica.pl/2013/01/10/synthesis-of-new-piroxicam-derivatives-and-their-influence-on-lipid-bilayers/>]
- ChemicalBook. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/3731-52-0_1hnmr.htm]
- Google Patents. EP0049099B1 - Synthetic method and intermediate for piroxicam. [URL: <https://patents.google.com/patent/EP0049099B1>]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 2. sincerechemical.com [sincerechemical.com]
- 3. nbinno.com [nbino.com]
- 4. nbinno.com [nbino.com]
- 5. orgsyn.org [orgsyn.org]
- 6. veerchemie.com [veerchemie.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP0049099B1 - Synthetic method and intermediate for piroxicam - Google Patents [patents.google.com]
- 9. lobachemie.com [lobachemie.com]
- 10. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. 3-Aminopyridine(462-08-8) 1H NMR [m.chemicalbook.com]
- 13. 3-Aminopyridine(462-08-8) MS [m.chemicalbook.com]
- 14. 3-Aminopyridine [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Aminopyridine as a chemical intermediate in synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [htt

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.